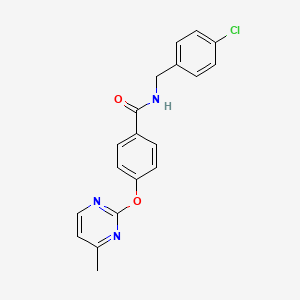![molecular formula C28H29N3O2S2 B2731966 2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 315685-65-5](/img/structure/B2731966.png)
2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a pyrrole ring, which is a five-membered aromatic heterocycle, like the compound 2,5-Dimethyl-1-phenylpyrrole . Pyrrole is a basic nitrogen-containing heterocycle and is colorless to slightly yellowish with a faint ammonia-like odor .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrole compounds can be synthesized using various methods. For example, the Paal-Knorr Synthesis is a method to synthesize pyrroles from 1,4-diketones and ammonia or primary amines .Scientific Research Applications
Antitumor and Antibacterial Agents
- A study by Gangjee et al. (1996) explored analogues of pyrimidines, including the structure related to the given compound, as potential inhibitors of thymidylate synthase (TS) for their antitumor and antibacterial properties. The research found that certain analogues showed more potency against human TS compared to established drugs, suggesting their potential application in cancer treatment and infection control (Gangjee et al., 1996).
Insecticidal and Antimicrobial Activity
- Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics through microwave irradiation, indicating potential for insecticidal and antimicrobial applications. This suggests that derivatives or related structures could be investigated for similar uses (Deohate & Palaspagar, 2020).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
- Research by Gangjee et al. (2008) into classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates showed potent inhibition of both human TS and DHFR, which are critical enzymes in the folate pathway, highlighting potential for dual-targeted cancer therapies (Gangjee et al., 2008).
Antifolate Inhibitors for Opportunistic Infections
- Another study by Gangjee et al. (2007) synthesized classical and nonclassical antifolates as potential DHFR inhibitors for use as antitumor agents and against opportunistic infections in immunocompromised patients. This research underscores the compound's potential application in treating infections and cancer (Gangjee et al., 2007).
Anticancer and Anti-5-Lipoxygenase Activity
- Rahmouni et al. (2016) developed a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones for evaluation as anticancer and anti-5-lipoxygenase agents, highlighting the pyrimidine structure's potential in developing treatments for cancer and inflammation (Rahmouni et al., 2016).
properties
IUPAC Name |
2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S2/c1-5-13-30-27(33)25-21-12-11-17(2)14-24(21)35-26(25)29-28(30)34-16-23(32)22-15-18(3)31(19(22)4)20-9-7-6-8-10-20/h5-10,15,17H,1,11-14,16H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUISOTVBZASJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(N(C(=C4)C)C5=CC=CC=C5)C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2731883.png)
![1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride](/img/structure/B2731886.png)
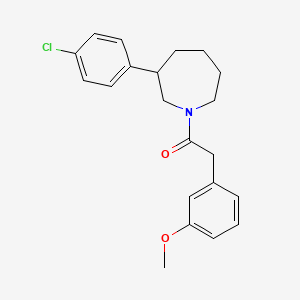
![Tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2731889.png)
![3-(3,4-Dimethylphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2731891.png)
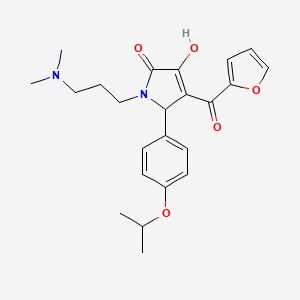
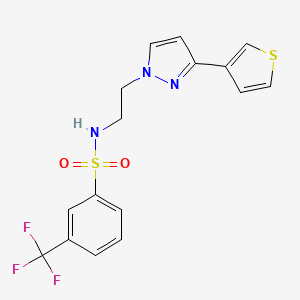
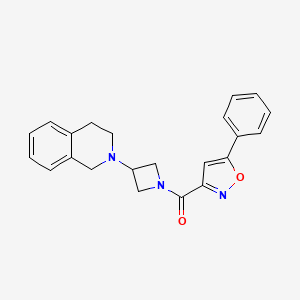

![N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2731899.png)
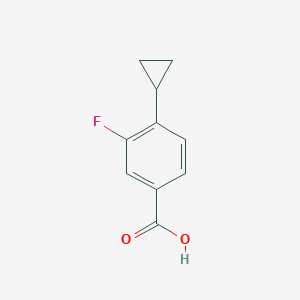

![Tetrazolo[1,5-a]quinoline-5-carboxylic acid](/img/structure/B2731904.png)
